
4-benzoyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to the nitrogen atom of a methylbenzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-methylbenzamide typically involves the condensation of benzoic acid derivatives with N-methylbenzamide. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves catalytic processes. For instance, the use of copper-based metal-organic frameworks to promote oxidative couplings has been reported to achieve high conversion rates and yields . These methods are designed to be efficient and environmentally friendly, aligning with the principles of green chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl alcohol derivatives, while reduction can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
4-Benzoyl-N-methylbenzamide has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including analgesics, antipyretics, and anti-inflammatory agents.
Organic Synthesis: The compound is used as a reagent and catalyst in organic synthesis, facilitating the formation of complex molecules through condensation reactions and acylation.
Materials Science: Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 4-benzoyl-N-methylbenzamide involves its interaction with molecular targets through its benzoyl and amide functional groups. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its amide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylbenzamide: A simpler derivative without the benzoyl group.
4-Methylbenzamide: Similar structure but with a methyl group instead of a benzoyl group.
N-Benzyl-4-methylbenzamide: Contains a benzyl group attached to the nitrogen atom.
Uniqueness
4-Benzoyl-N-methylbenzamide is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other benzamide derivatives.
Propriétés
IUPAC Name |
4-benzoyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-15(18)13-9-7-12(8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBZCLCFRJFVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-tert-butyloxolan-3-yl)-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]methanamine](/img/structure/B7626125.png)
![1-(2,3-dihydro-1H-inden-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7626131.png)
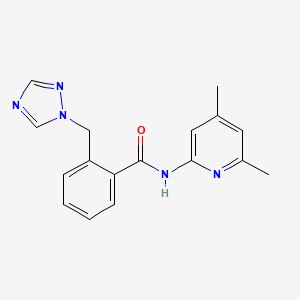
![N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B7626142.png)
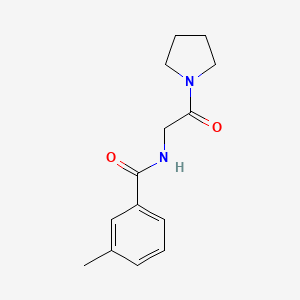
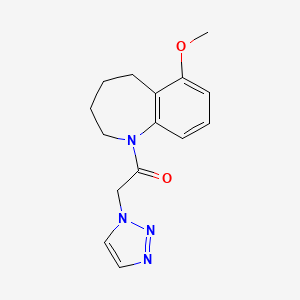
![tert-butyl (2S,3S)-2-[[(E)-3-(3-cyanophenyl)prop-2-enoyl]amino]-3-methylpentanoate](/img/structure/B7626174.png)
![N-(3,4-dihydro-2H-chromen-3-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7626177.png)

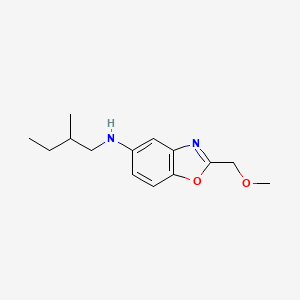
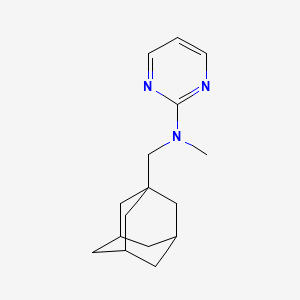
![[2-[4-(hexanoylamino)phenyl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626221.png)
![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626227.png)
